Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate mechanism of action
Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate mechanism of action
Mechanism of Action & Kinetic Profiling for Factor Xa Quantification[1][2]
Part 1: Executive Summary & Molecular Architecture[1]
Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate is a highly specific, synthetic chromogenic substrate designed for the kinetic quantification of Factor Xa (FXa) , a critical serine protease in the blood coagulation cascade.[1] Unlike natural protein substrates (e.g., Prothrombin), this oligopeptide is engineered to yield a precise, photometric signal upon enzymatic cleavage, enabling high-throughput screening of anticoagulants (e.g., Heparin, DOACs) and detailed enzymology of the Common Pathway.
Molecular Design Strategy
The substrate's efficacy relies on a "Lock-and-Key" mimicry of the natural Factor Xa cleavage site.[1] Its architecture is composed of four distinct functional modules:
| Component | Chemical Identity | Functional Role |
| Cap (N-Term) | Methoxycarbonyl (Moc) | Protection: Blocks aminopeptidase degradation and enhances solubility.[1] |
| P3 Residue | D-Norleucine (D-Nle) | Stability & Specificity: The D-stereoisomer prevents non-specific proteolysis by L-specific enzymes.[1] The Norleucine side chain provides optimal hydrophobic interaction with the FXa S3 subsite. |
| P2 Residue | Glycine (Gly) | Spacer: Provides conformational flexibility, allowing the P1 Arginine to orient deeply into the catalytic pocket. |
| P1 Residue | L-Arginine (Arg) | Recognition: Positively charged guanidinium group forms a salt bridge with Aspartate-189 at the bottom of the FXa S1 specificity pocket.[1] |
| Reporter (C-Term) | p-Nitroaniline (pNA) | Signal Generation: Acts as the leaving group.[1][2][3][4] Amide-linked pNA is colorless; free pNA is yellow ( |
Part 2: Mechanism of Action (The Core)
The mechanism is a classic serine protease amidolysis , proceeding through an acyl-enzyme intermediate. The reaction is driven by the catalytic triad of Factor Xa (His-57, Asp-102, Ser-195).[1]
Step-by-Step Catalytic Cycle
-
Michaelis Complex Formation (
): The substrate binds to the active site. The Arg residue inserts into the S1 pocket, stabilized by Asp-189. The D-Nle residue docks into the hydrophobic S3 pocket. -
Nucleophilic Attack: The hydroxyl group of Ser-195 (activated by His-57) attacks the carbonyl carbon of the Arg-pNA amide bond.[1]
-
Tetrahedral Intermediate: An unstable tetrahedral intermediate forms, stabilized by the "oxyanion hole" (Gly-193 and Ser-195 backbone amides).
-
Acylation & Signal Release: The peptide bond breaks. The pNA group (the amine product) is released.[2][4]
-
Deacylation: A water molecule attacks the acyl-enzyme intermediate, releasing the peptide moiety (Moc-D-Nle-Gly-Arg-OH) and regenerating the free enzyme.[1]
Visualization: Enzymatic Reaction Flow
Caption: Kinetic pathway of Moc-D-Nle-Gly-Arg-pNA hydrolysis by Factor Xa. The release of pNA (yellow) occurs during the acylation step.
Part 3: Experimental Protocol & Kinetic Validation
This protocol is designed for a 96-well microplate kinetic assay . It assumes the use of purified Human Factor Xa.
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.4 (Optimum for FXa).[1] Optional: Add 0.1% BSA to prevent enzyme adsorption.[1]
-
Substrate Stock: Dissolve Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate in sterile distilled water or 10% DMSO to a concentration of 4 mM .[1] Store at -20°C.
-
Enzyme Solution: Dilute Human Factor Xa to ~10 nM in Assay Buffer immediately before use.
2. Kinetic Assay Workflow
| Step | Action | Volume | Notes |
| 1 | Blanking | 20 µL | Add Buffer to "Blank" wells. |
| 2 | Substrate Addition | 20 µL | Add Substrate (varying conc. 0.1 - 2.0 mM) to wells.[1] |
| 3 | Incubation | - | Equilibrate plate at 37°C for 5 minutes. |
| 4 | Initiation | 80 µL | Add Enzyme Solution to initiate reaction. |
| 5 | Detection | - | Monitor Absorbance (405 nm) every 30s for 10 mins. |
3. Data Analysis (Kinetic Parameters)
Calculate the initial velocity (
Reference Kinetic Values (Human FXa):
-
:
-
: High turnover (typically
depending on conditions)[1] -
Specificity: High for FXa; lower affinity for Thrombin and Factor IXa (unless in ethylene glycol).
Visualization: Coagulation Cascade Context
Caption: The substrate intercepts the cascade at the Common Pathway, acting as a surrogate for Prothrombin to quantify FXa activity.
Part 4: Troubleshooting & Optimization
-
High Background Absorbance: If the substrate solution turns yellow before use, spontaneous hydrolysis has occurred. Check storage conditions (must be kept dry and cold).
-
Non-Linear Kinetics: If the reaction curve plateaus too quickly, substrate depletion has occurred. Reduce enzyme concentration or increase substrate concentration to maintain
. -
Ionic Strength Sensitivity: FXa activity is sensitive to ionic strength. Ensure NaCl is maintained between 100-200 mM.[1]
-
Cross-Reactivity: While specific, high concentrations of Trypsin or Factor IXa (in the presence of alcohols) can cleave this substrate. Always use purified FXa or specific inhibitors (e.g., antithrombin) for validation.
References
-
Sigma-Aldrich. Factor Xa chromogenic substrate (MeOC-Nle-Gly-Arg-pNA).[1][6] Product Specification & Kinetic Data.[2][7] Link
-
BenchChem. Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Technical Guide for Researchers. Kinetic Parameters and Assay Protocols.[2][4][7] Link
-
Bachem. Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate salt.[1][8] Chemical Structure and Solubility Data. Link
-
MedChemExpress. Methoxycarbonyl-D-Nle-Gly-Arg-pNA Mechanism and Application.Link
Sources
- 1. 104186-68-7|Methoxycarbonyl-D-Nle-Gly-Arg-pNA|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diapharma.com [diapharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diapharma Group, Inc. Chromogenix S-2222 , Chromogenic Substrate For Factor | Fisher Scientific [fishersci.com]
- 6. Factor Xa chromogenic substrate MeOC-Nle-Gly-Arg-pNA Sigma [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
